

Application Notes and Protocols: Lentiviral-Based Assays for PROTAC Target Validation

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Compound of Interest

Compound Name: Pomalidomide-PEG2-OMs

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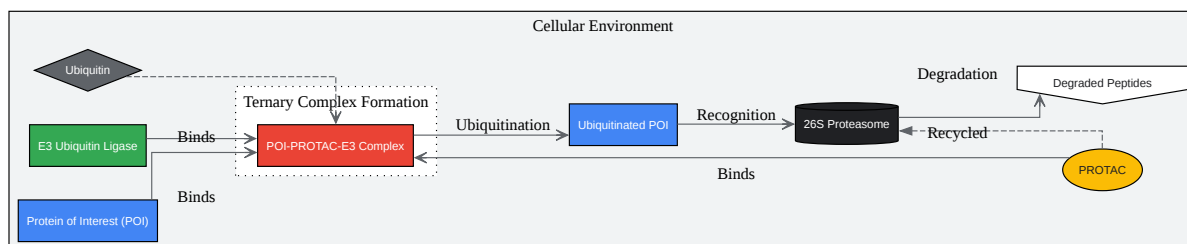
Introduction

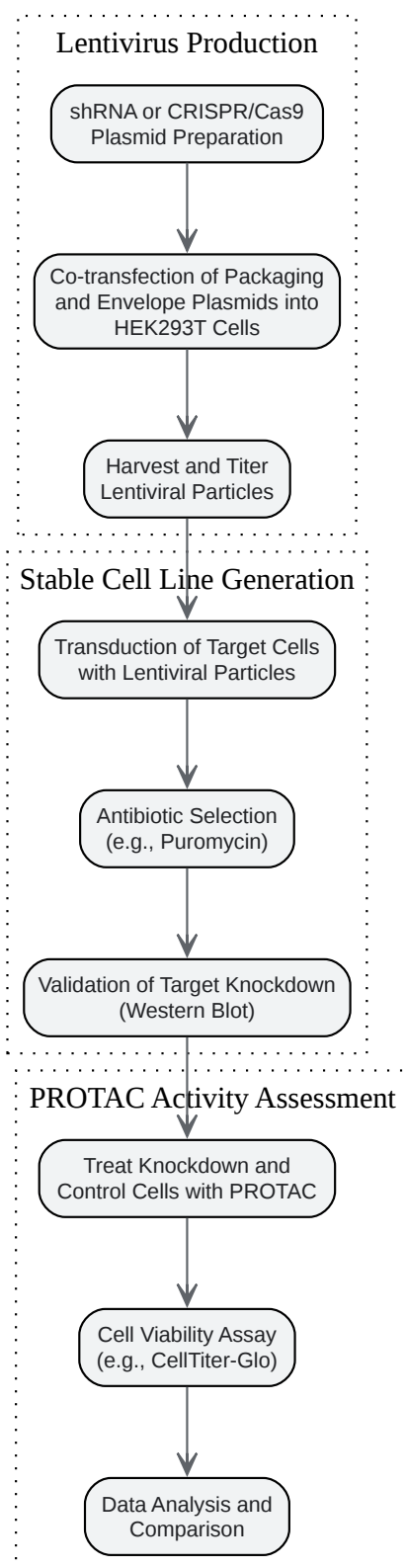
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than inhibiting their activity.^{[1][2]} This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).^{[1][3]} A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.^{[1][4]} This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.^{[3][5]}

A critical step in the preclinical development of PROTACs is the validation of their on-target activity and the confirmation that the observed phenotype is a direct result of the degradation of the intended target protein.^{[6][7]} Lentiviral-based gene knockdown, utilizing either short hairpin RNA (shRNA) or the CRISPR/Cas9 system, provides a robust and reliable method for validating PROTAC targets.^{[8][9][10]} By specifically reducing the expression of the target protein, researchers can mimic the effect of the PROTAC and assess whether it phenocopies the biological effects of the PROTAC. This application note provides detailed protocols for utilizing lentiviral-mediated shRNA and CRISPR/Cas9 knockdown to validate PROTAC targets, including methods for assessing protein degradation and cellular viability.

Signaling Pathway: PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.^{[5][11]} This process is catalytic, as the PROTAC molecule is released after inducing degradation and can target another protein of interest.^[1]





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